

Oseltamivir (Tamiflu®): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Mmh1-NR*

Cat. No.: *B15137607*

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Introduction

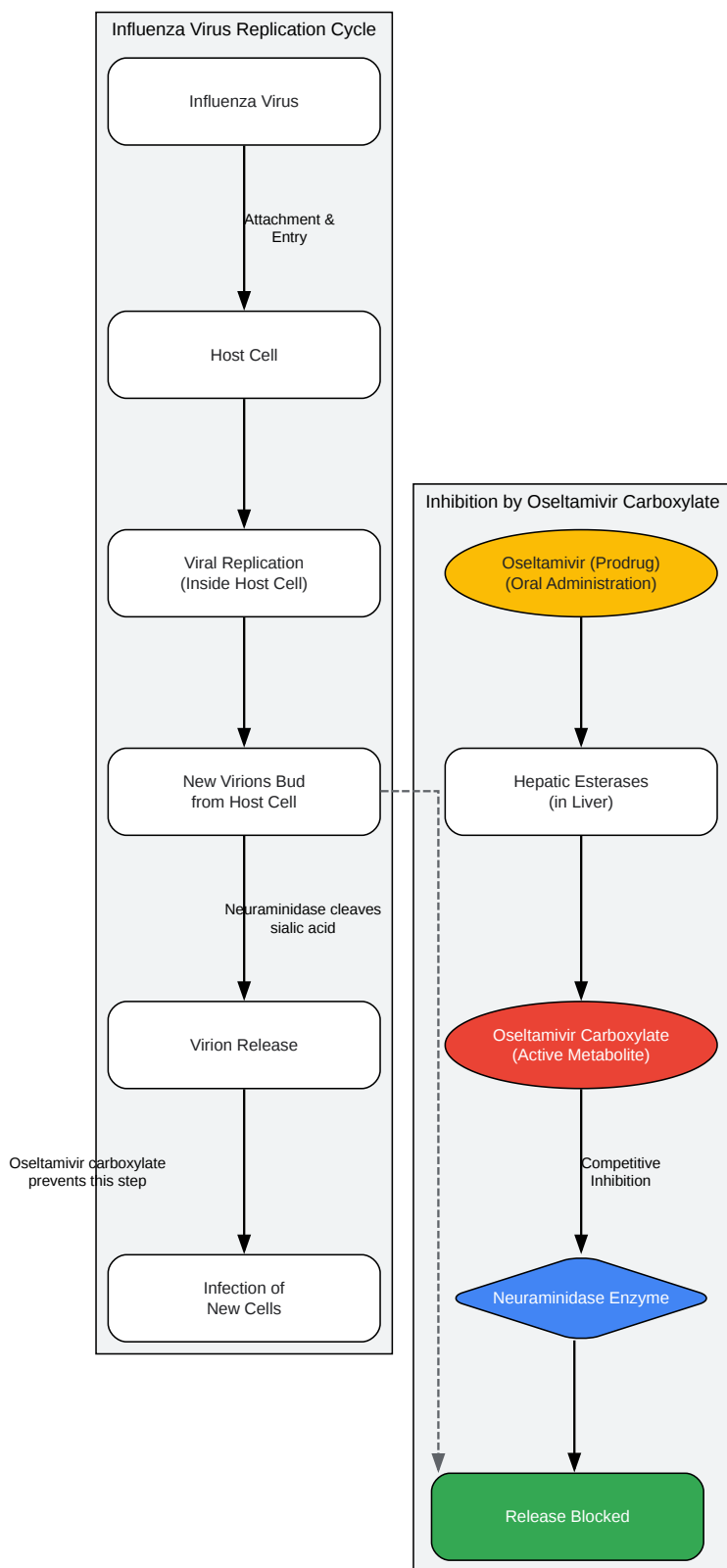
Oseltamivir, marketed under the brand name Tamiflu®, is an antiviral medication widely used for the treatment and prevention of influenza A and B virus infections.[1][2] Discovered by Gilead Sciences in 1995 and later developed by Hoffmann-La Roche, oseltamivir remains a critical tool in managing seasonal flu epidemics and pandemic threats.[3] It is included on the World Health Organization's List of Essential Medicines.[1] Oseltamivir is a prodrug, meaning it is administered in an inactive form and is rapidly metabolized by hepatic esterases in the liver into its active form, oseltamivir carboxylate.[4][5] This active metabolite is a potent and selective inhibitor of neuraminidase, a key enzyme on the surface of the influenza virus.[5][6] By blocking this enzyme, oseltamivir prevents the release of new viral particles from infected host cells, thereby curtailing the spread of the infection.[4][7]

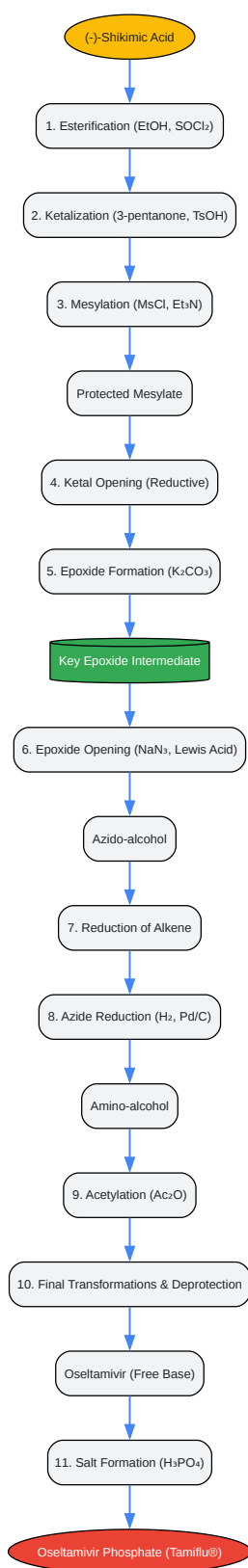
Mechanism of Action: Neuraminidase Inhibition

The antiviral activity of oseltamivir is entirely dependent on its active metabolite, oseltamivir carboxylate. The influenza virus life cycle involves the virus binding to sialic acid residues on the surface of host cells. After replication within the cell, newly formed virions bud from the cell membrane. The viral neuraminidase enzyme then cleaves these sialic acid residues to release the new viruses, allowing them to infect other cells.[4]

Oseltamivir carboxylate is an analogue of sialic acid and acts as a competitive inhibitor of the neuraminidase enzyme.[1][4] It binds to the active site of the enzyme, preventing it from cleaving sialic acid. This action effectively traps the newly formed virions on the surface of the

infected cell, preventing their release and halting the progression of the infection throughout the respiratory tract.[4][8]





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